Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate
Overview
Description
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is a compound that can be inferred to have relevance in the field of organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported through various methods. For instance, the divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs) is achieved through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions . This suggests that similar photocatalytic conditions could potentially be applied to synthesize the triethyl methanetricarboxylate derivative of a pyrrole. Additionally, the use of triethyl methanetricarboxylate (TEMT) under Mitsunobu conditions for the alkylation of alcohols indicates that TEMT is a versatile reagent in organic synthesis, which could be a precursor or a reagent in the synthesis of the compound of interest .
Molecular Structure Analysis
While the exact molecular structure of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is not discussed, the structure of related compounds can provide insights. For example, the synthesis of organotin bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates involves the formation of complex structures with fused macrocyclic units . This indicates that the triethyl methanetricarboxylate moiety can be involved in forming complex and potentially stable structures.
Chemical Reactions Analysis
The papers suggest that pyrrole derivatives can undergo various chemical reactions. The photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions are key transformations for synthesizing indole and BIM derivatives . Additionally, the dehydrative alkylation of alcohols with TEMT under Mitsunobu conditions and the electrophilic and nucleophilic substitutions on pyrroles indicate that the compound may also participate in similar reactions, given the presence of the pyrrole ring and potential leaving groups in the form of esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate can be speculated based on related compounds. For instance, the synthesis of 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid and the study of methoxybis[tris(trimethylsilyl)silyl]methane provide information on the steric and electronic effects of substituents on the pyrrole ring. These effects are likely to influence the reactivity, stability, and solubility of the compound .
Scientific Research Applications
Organic Synthesis Applications
Triethyl methanetricarboxylate (TEMT) demonstrates utility in organic synthesis. It can be alkylated by primary, benzylic, and allylic alcohols under Mitsunobu conditions, offering fair to good yields. This showcases TEMT's role as a diethyl malonate surrogate in organic synthesis processes (Cravotto et al., 1996).
Reaction with Indoline
When reacting with indoline, TEMT forms the diethyl ester of 2-(indoline-1-carbonyl)malonic acid. Depending on conditions, this can convert into various compounds, including the ethyl ester or (indolin-1-yl)amide of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid (Ukrainets et al., 2006).
Antibacterial and Antifungal Applications
A study synthesized compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, demonstrating in vitro antibacterial and antifungal activities. These compounds showed good to moderate activity against bacterial strains, with certain compounds exhibiting better antimycobacterial properties compared to standard drugs (Pandya et al., 2019).
Electrochromic Material Research
Research into electrochromic materials has used compounds containing benzotriazole and N-functionalized 2,5-di(2-thienyl)-1H-pyrrole units. These polymers showed promising results as electrochromic materials, with applications in device technologies (Rende et al., 2014).
Crystal Engineering
Pyrrole-2-carboxylates, synthesized from TEMT, facilitate the formation of hexagonal and grid supramolecular structures. These structures introduce a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, demonstrating its potential in crystal engineering (Yin & Li, 2006).
properties
IUPAC Name |
triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-4-27-18(24)21(19(25)28-5-2,20(26)29-6-3)16-13-12-15(22-16)17(23)14-10-8-7-9-11-14/h7-13,22H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRWZUNHMLTTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(N1)C(=O)C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454085 | |
Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
CAS RN |
136116-84-2 | |
Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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